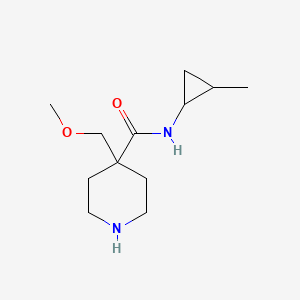
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide, also known as MMCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMCP is a piperidine derivative that has been synthesized in recent years and has shown promising results in several studies.
科学的研究の応用
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been studied extensively in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potential therapeutic applications in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
作用機序
The exact mechanism of action of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. This compound has been shown to bind to the GABA-A receptor and enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. This modulation of the GABAergic system may contribute to the anxiolytic and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have a low toxicity profile and does not produce significant adverse effects in animal models.
実験室実験の利点と制限
One of the main advantages of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes this compound a useful tool for studying the GABAergic system in vitro and in vivo. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide research. One area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Finally, the use of this compound as a diagnostic tool in the detection of cancer cells is an area of research that warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of research. The synthesis of this compound has been optimized, and its mechanism of action is believed to involve modulation of the GABAergic system. This compound has been shown to have several biochemical and physiological effects in animal models, and its high potency and selectivity make it a useful tool for studying the GABAergic system. While there are some limitations to the use of this compound in lab experiments, there are several future directions for this compound research that warrant further investigation.
合成法
The synthesis of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide involves the reaction of 2-methylcyclopropylamine with 4-(chloromethyl) piperidine hydrochloride, followed by the addition of sodium methoxide and methanol. The resulting compound is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been optimized and has shown high yields of this compound with good purity.
特性
IUPAC Name |
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-10(9)14-11(15)12(8-16-2)3-5-13-6-4-12/h9-10,13H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVNYYVGOPYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2(CCNCC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)
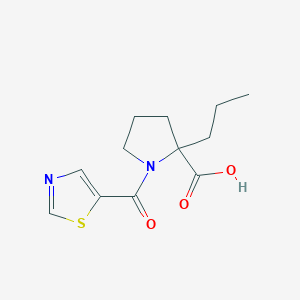
![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)
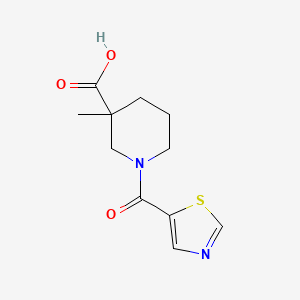
![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
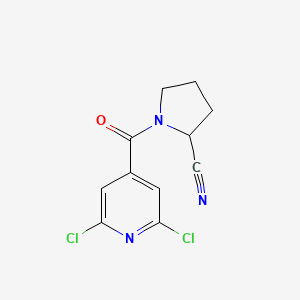
![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
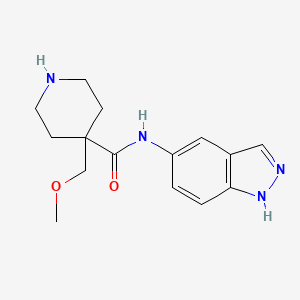
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)